CID 66577629 CID 66577629 Fenoprofen is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 2 is substituted by a 3-phenoxyphenyl group. A non-steroidal anti-inflammatory drug, the dihydrate form of the calcium salt is used for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic, a non-narcotic analgesic and a drug allergen. It is a conjugate acid of a fenoprofen(1-).
An anti-inflammatory analgesic and antipyretic highly bound to plasma proteins. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding.
Fenoprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of fenoprofen is as a Cyclooxygenase Inhibitor.
Fenoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of mild-to-moderate pain and arthritis. Fenoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Fenoprofen is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
FENOPROFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved indications. This drug has a black box warning from the FDA.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen Calcium (active moiety of); Fenoprofen Sodium (active moiety of).
Brand Name: Vulcanchem
CAS No.: 34597-40-5
VCID: VC20769942
InChI: InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);
SMILES: Array
Molecular Formula: C15H14CaO3
Molecular Weight: 282.35 g/mol

CID 66577629

CAS No.: 34597-40-5

Cat. No.: VC20769942

Molecular Formula: C15H14CaO3

Molecular Weight: 282.35 g/mol

* For research use only. Not for human or veterinary use.

CID 66577629 - 34597-40-5

Specification

Description Fenoprofen is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 2 is substituted by a 3-phenoxyphenyl group. A non-steroidal anti-inflammatory drug, the dihydrate form of the calcium salt is used for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic, a non-narcotic analgesic and a drug allergen. It is a conjugate acid of a fenoprofen(1-).
An anti-inflammatory analgesic and antipyretic highly bound to plasma proteins. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding.
Fenoprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of fenoprofen is as a Cyclooxygenase Inhibitor.
Fenoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of mild-to-moderate pain and arthritis. Fenoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Fenoprofen is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
FENOPROFEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved indications. This drug has a black box warning from the FDA.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen Calcium (active moiety of); Fenoprofen Sodium (active moiety of).
CAS No. 34597-40-5
Molecular Formula C15H14CaO3
Molecular Weight 282.35 g/mol
IUPAC Name 2-(3-phenoxyphenyl)propanoic acid
Standard InChI InChI=1S/C15H14O3.Ca/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);
Standard InChI Key CHDRXDZJRHFPKX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca]
Boiling Point 168-171 °C @ 0.11 MM HG
Colorform VISCOUS OIL
Melting Point 168-171

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